molecular formula C21H16N2O5S2 B2707283 (3Z)-3-[(1,3-benzodioxol-5-ylamino)methylene]-1-benzyl-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 894672-10-7

(3Z)-3-[(1,3-benzodioxol-5-ylamino)methylene]-1-benzyl-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2707283
CAS No.: 894672-10-7
M. Wt: 440.49
InChI Key: PEQRCLDUWHDDPS-ODLFYWEKSA-N
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Description

(3Z)-3-[(1,3-benzodioxol-5-ylamino)methylene]-1-benzyl-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C21H16N2O5S2 and its molecular weight is 440.49. The purity is usually 95%.
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Scientific Research Applications

Reactivity and Synthesis Techniques

Research on similar compounds, such as 2-methyl-2H-1,2-benzothiazin-4-(3H)-one 1,1 dioxide and its derivatives, reveals sophisticated reactivity towards various reagents, leading to the synthesis of novel heterocyclic compounds. For example, Consonni, Croce, and Ferraccioli (1990) explored the reactivity of 2-methyl-2H-1,2-benzothiazin-4-(3H)-one 1,1 dioxide towards p-toluenesulphonyl azide, demonstrating the transformation into pyrrolidino enamine derivatives through a one-pot method Consonni, Croce, & Ferraccioli, 1990. This kind of research indicates the potential for synthesizing a wide range of structurally diverse compounds from similar precursors, which could be applicable for the compound .

Photovoltaic Applications

Another significant area of research involves the tuning of optoelectronic properties of compounds for applications in photovoltaic devices. Farhat, Khera, Iqbal, and Iqbal (2020) designed new chromophores with enhanced power conversion efficiency (PCE) for organic solar cells, utilizing acceptor-donor-acceptor (A-D-A) structures with various acceptor groups Farhat, Khera, Iqbal, & Iqbal, 2020. The methodology and results from this study suggest that modifications to the compound could potentially enhance its suitability as a component in organic photovoltaic devices.

Medicinal Chemistry Applications

In medicinal chemistry, the synthesis and investigation of thieno[1,3]oxazin-4-ones and thieno[1,3]thiazin-4-ones have shown promise as inhibitors for enzymes like cholesterol esterase and acetylcholinesterase, highlighting the potential therapeutic applications of these compounds. Pietsch and Gütschow (2005) detailed the synthesis of these compounds and their inhibitory activity, suggesting that structural analogs or derivatives could have biomedical relevance Pietsch & Gütschow, 2005.

Properties

IUPAC Name

(3Z)-3-[(1,3-benzodioxol-5-ylamino)methylidene]-1-benzyl-2,2-dioxothieno[3,2-c]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O5S2/c24-20-19(11-22-15-6-7-17-18(10-15)28-13-27-17)30(25,26)23(16-8-9-29-21(16)20)12-14-4-2-1-3-5-14/h1-11,22H,12-13H2/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEQRCLDUWHDDPS-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC=C3C(=O)C4=C(C=CS4)N(S3(=O)=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)N/C=C\3/C(=O)C4=C(C=CS4)N(S3(=O)=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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